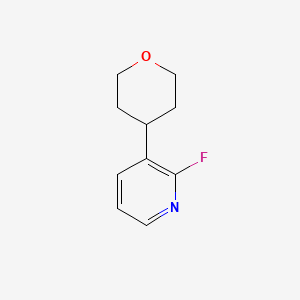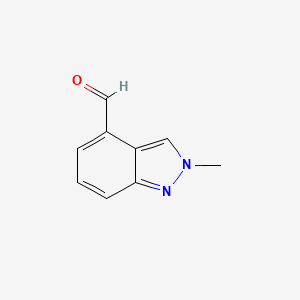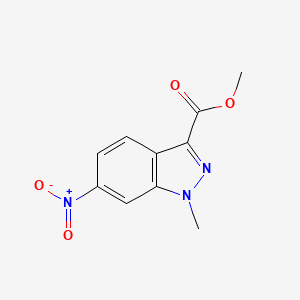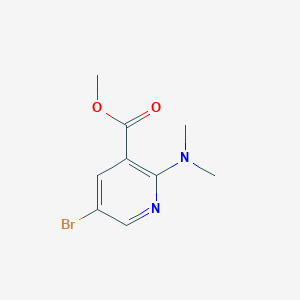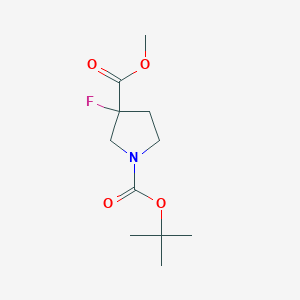
1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate
Vue d'ensemble
Description
“1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C11H18FNO4 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7H2,1-4H3/t11-/m1/s1 . This code provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique
Synthesis Applications : This compound is valuable in the synthesis of other chemicals. For instance, Singh and Umemoto (2011) detailed the synthesis of N-protected 4-fluoropyrrolidine derivatives, useful in medicinal chemistry, using a method that involves fluorination of hydroxyproline, which could be related to the structural properties of 1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate (Singh & Umemoto, 2011).
Chiral Auxiliary and Building Block : Studer, Hintermann, and Seebach (1995) explored the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound structurally similar to 1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate, as a chiral auxiliary in dipeptide synthesis (Studer, Hintermann, & Seebach, 1995).
Absolute Configuration Determination : Procopiou et al. (2016) used similar fluoropyrrolidine compounds to determine the absolute configuration of enantiomers through chemical synthesis and vibrational circular dichroism. This study highlights the role of such compounds in stereochemical analysis (Procopiou et al., 2016).
Antibacterial Agent Synthesis : Di Cesare et al. (1992) and Bouzard et al. (1989) discussed the synthesis of chiral fluoronaphthyridine derivatives with antibacterial properties, featuring substituents structurally analogous to 1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate (Di Cesare et al., 1992); (Bouzard et al., 1989).
NMR Tagging in Protein Research : Chen et al. (2015) utilized tert-butyl groups, akin to those in 1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate, as NMR tags in high-molecular-weight systems for measuring ligand binding affinities. This demonstrates the compound's potential use in protein research and analysis (Chen et al., 2015).
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-fluoropyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXDMHSZPKIZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732217 | |
| Record name | 1-tert-Butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate | |
CAS RN |
942189-96-0 | |
| Record name | 1-tert-Butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

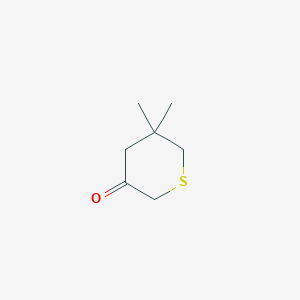

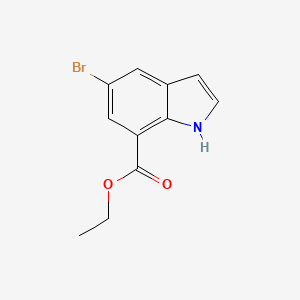
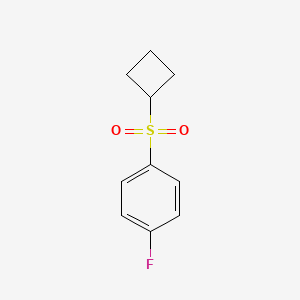
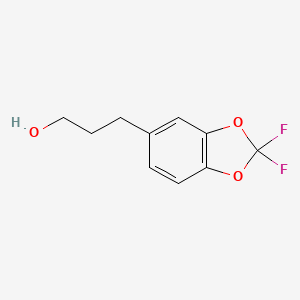
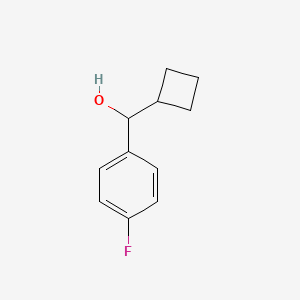
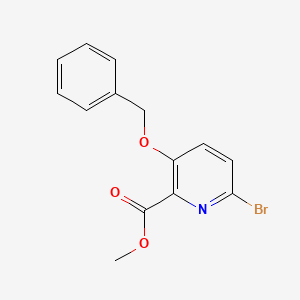
![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)
